(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
®-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound featuring a benzo[b]thiophene moiety, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophenol and suitable precursors.
Introduction of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through alkylation or acylation reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.
Chiral Resolution: The final compound is obtained through chiral resolution techniques to ensure the ®-configuration.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the benzo[b]thiophene ring can lead to the formation of dihydrobenzo[b]thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophene derivatives.
Substitution: Functionalized benzo[b]thiophene derivatives.
Scientific Research Applications
®-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to participate in biochemical reactions.
Comparison with Similar Compounds
(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-(Benzo[b]thiophen-3-yl)propanoic acid: Lacks the Boc-protected amino group.
3-(Benzo[b]thiophen-3-yl)-2-amino propanoic acid: Lacks the Boc protection.
Uniqueness: ®-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its chiral nature and the presence of both the benzo[b]thiophene moiety and the Boc-protected amino group. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVSBJYXHTRJQ-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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